N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide
Description
N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide is a complex organic compound with a unique structure that includes a tert-butylamino group, a chlorophenyl group, and a furan ring
Properties
Molecular Formula |
C24H23ClN2O3 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-24(2,3)27-23(29)20(26-22(28)17-7-5-4-6-8-17)15-19-13-14-21(30-19)16-9-11-18(25)12-10-16/h4-15H,1-3H3,(H,26,28)(H,27,29)/b20-15+ |
InChI Key |
HINVAXCTHQNEAL-HMMYKYKNSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Core Structure: This involves the reaction of 4-chlorophenyl-2-furyl ketone with ethylamine to form the intermediate compound.
Functionalization: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to introduce the tert-butylamino group.
Final Assembly: The final step involves the coupling of the functionalized intermediate with benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Carbon-14 containing low molecular weight organic compounds
- Al(69)(3-) cluster with 51 naked Al atoms
Uniqueness
N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
